molecular formula C17H15ClN2OS B2653835 [2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone CAS No. 851801-51-9

[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone

Cat. No. B2653835
CAS RN: 851801-51-9
M. Wt: 330.83
InChI Key: OSZRMSDMZGYKQO-UHFFFAOYSA-N
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Description

[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural characterization of compounds with similar structures or functional groups. For instance, compounds with arylthio, sulfinyl, or sulfonyl groups have been synthesized and shown to exhibit favorable herbicidal and insecticidal activities. Such compounds, including those with the arylsulfonyl moiety, have been characterized using techniques like melting point determination, NMR, FT-IR, and HRMS, highlighting their potential utility in agricultural applications (Wang et al., 2015).

Biological Activities

The biological activities of compounds related to the query have been a significant area of research. Studies have reported on the synthesis of novel heterocyclic compounds showing promising anticancer and antimicrobial activities. For example, compounds incorporating oxazole, pyrazoline, and pyridine entities have been evaluated against cancer cell lines and pathogenic strains, indicating their potential in developing new therapeutic agents (Katariya et al., 2021).

Antimicrobial and Anticancer Agents

Research on pyrazole derivatives has revealed their application as potent antimicrobial and anticancer agents. These studies demonstrate the synthesis and characterization of such compounds, which have shown higher activity compared to reference drugs in some cases, suggesting their significance in medical and pharmaceutical research (Hafez et al., 2016).

Antifungal and Anti-inflammatory Agents

Another area of interest is the development of compounds for antifungal and anti-inflammatory purposes. For instance, derivatives have been synthesized and evaluated for their in vivo anti-inflammatory and in vitro antibacterial activities, providing insights into their potential as new therapeutic agents (Ravula et al., 2016).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies have also been conducted to understand the interactions and binding energies of these compounds with biological targets. Such research offers a molecular basis for the observed biological activities and can guide the design of more effective drugs with specific mechanisms of action (Jayasheela et al., 2018).

properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZRMSDMZGYKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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